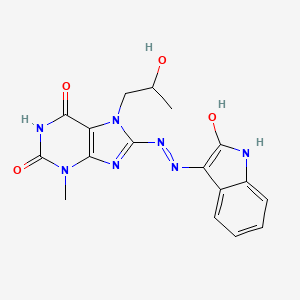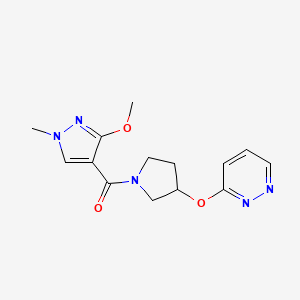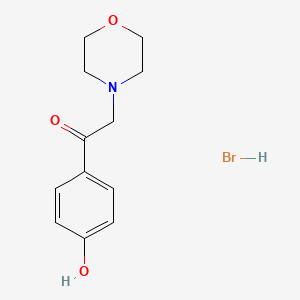
1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide, also known as HPEH, is a chemical compound that has been widely used in scientific research. This compound is a selective inhibitor of the protein kinase C (PKC) family, which plays an important role in intracellular signaling pathways. The use of HPEH in scientific research has led to significant advances in the understanding of the molecular mechanisms of cellular signaling and the development of new therapeutic strategies.
作用機序
1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. This leads to the inhibition of PKC activity, which in turn affects downstream signaling pathways. The inhibition of PKC by 1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide has been shown to have a significant impact on cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide has been shown to have significant effects on cellular processes such as cell growth, differentiation, and apoptosis. The inhibition of PKC activity by 1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide has been linked to the regulation of various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. 1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide has also been shown to have anti-tumor effects in various cancer cell lines.
実験室実験の利点と制限
One of the major advantages of using 1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide in scientific research is its selectivity for PKC. This allows researchers to specifically target PKC activity without affecting other signaling pathways. However, the use of 1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide in experiments can be limited by its solubility and stability, which can affect its efficacy and reproducibility.
将来の方向性
There are several future directions for the use of 1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide in scientific research. One potential application is in the development of new therapeutic strategies for cancer. The inhibition of PKC by 1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide has been shown to have anti-tumor effects in various cancer cell lines, suggesting that it may be a promising target for cancer therapy. Additionally, the use of 1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide in combination with other inhibitors may enhance its efficacy and reduce its limitations. Finally, the development of new analogs of 1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide may lead to the discovery of more potent and selective inhibitors of PKC.
合成法
The synthesis of 1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide involves the reaction of 4-morpholineethanol with 4-hydroxybenzaldehyde in the presence of a catalyst and an acid. The resulting product is then purified by recrystallization and converted to the hydrobromide salt.
科学的研究の応用
1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide has been extensively used in scientific research to study the role of PKC in cellular signaling pathways. PKC is a family of serine/threonine kinases that play a critical role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of PKC activity by 1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide has been shown to have significant effects on cellular signaling pathways, leading to the identification of new targets for drug development.
特性
IUPAC Name |
1-(4-hydroxyphenyl)-2-morpholin-4-ylethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.BrH/c14-11-3-1-10(2-4-11)12(15)9-13-5-7-16-8-6-13;/h1-4,14H,5-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCJLNNARRIOFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)C2=CC=C(C=C2)O.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-3-phenyl-9-(3-phenylpropyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2954636.png)
![ethyl (4E)-2-[(2,4-dichlorophenyl)methyl]-5-(dimethylamino)-3-oxopent-4-enoate](/img/structure/B2954638.png)
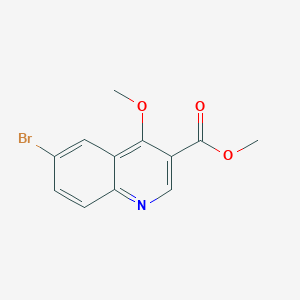
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B2954643.png)
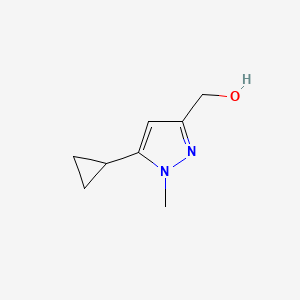
![(7-Phenyl-1,4-thiazepan-4-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2954647.png)
![N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2954649.png)
![diethyl 2-(3-phenylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2954650.png)
![Methyl 5-[(but-2-ynoylamino)methyl]-2-methoxybenzoate](/img/structure/B2954651.png)
